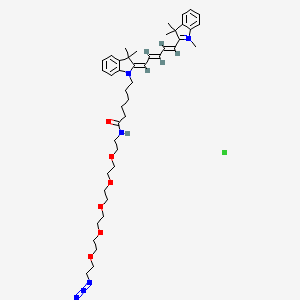
Cy5-PEG5-Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-PEG5-azide is a Cy5 labeled near infrared fluorescent (NIR) PEG derivative dye (Abs 650 nm/Emi 670 nm) containing an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent can be used to label alkyne-bearing molecules or biomolecules with Cy5 dye.
Wissenschaftliche Forschungsanwendungen
Bioorthogonal Click Chemistry
Cy5-PEG5-Azide is primarily utilized in bioorthogonal click chemistry to label biomolecules without interfering with their natural functions. This application is crucial for studying protein interactions, tracking cellular processes, and developing targeted therapeutics.
Case Study: Targeted Drug Delivery
In a study involving a two-phase delivery system, researchers used this compound to functionalize polymeric carriers that selectively target tissues with elevated reactive oxygen species (ROS) levels. The azide group facilitated the conjugation of fluorescent payloads via click chemistry, demonstrating controlled release mechanisms in response to environmental stimuli .
Fluorescent Imaging
The fluorescent properties of Cy5 make it an excellent candidate for imaging applications. It enables near-infrared fluorescence imaging, which is less absorbed by biological tissues compared to visible light.
Case Study: Tumor Imaging
A study demonstrated the use of Cy5.5-labeled peptides for imaging CD13 receptor expression in tumors. The conjugation was achieved using azide-alkyne click chemistry, allowing rapid and specific targeting of tumor cells. The results showed significant tumor-to-background contrast, highlighting the potential of Cy5-based probes in cancer diagnostics .
Synthesis of PROTACs
This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce targeted degradation of specific proteins within cells.
Data Table: PROTAC Synthesis Using this compound
| Component | Role | Description |
|---|---|---|
| This compound | Linker | Connects target protein ligands with E3 ligases |
| Target Ligand | Binding Agent | Binds to the protein intended for degradation |
| E3 Ligase | Degradation Inducer | Facilitates ubiquitination and subsequent degradation |
This approach allows researchers to develop novel therapeutics that can selectively eliminate disease-causing proteins .
Development of Molecular Probes
The compound is also employed in the development of molecular probes for various biological targets. Its ability to be easily conjugated with different biomolecules makes it a valuable tool for creating specific imaging agents.
Case Study: Fluorescent Probes for Ion Channels
Research involving fluorescent analogues linked with Cy5 has shown promise in studying ion channel activity. These probes allow real-time monitoring of ion channel dynamics, contributing to our understanding of cellular signaling processes .
Eigenschaften
Molekularformel |
C44H63ClN6O6 |
|---|---|
Molekulargewicht |
807.47 |
IUPAC-Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C44H62N6O6.ClH/c1-43(2)36-16-11-13-18-38(36)49(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)50(41)25-15-7-10-22-42(51)46-23-26-52-28-30-54-32-34-56-35-33-55-31-29-53-27-24-47-48-45;/h6,8-9,11-14,16-21H,7,10,15,22-35H2,1-5H3;1H |
InChI-Schlüssel |
HYXHCLSFGUKTRS-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>96% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cy5-PEG5-azide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















